molecular formula C16H14ClN3O4S B6535239 N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-2,5-dimethoxybenzamide CAS No. 1021263-44-4

N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-2,5-dimethoxybenzamide

Cat. No.: B6535239
CAS No.: 1021263-44-4
M. Wt: 379.8 g/mol
InChI Key: GIMVOBYFMNSVED-UHFFFAOYSA-N
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Description

The compound “N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-2,5-dimethoxybenzamide” is a complex organic molecule that contains several functional groups. These include a chlorothiophene, an oxadiazole, and a benzamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the chlorothiophene and oxadiazole moieties. These could then be linked together using various coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The chlorothiophene and oxadiazole rings would likely contribute to the overall aromaticity of the molecule .


Chemical Reactions Analysis

As for the chemical reactions, this compound could potentially undergo, the chlorothiophene moiety could undergo nucleophilic aromatic substitution reactions, while the oxadiazole ring might be susceptible to reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups present. For example, the presence of the chlorothiophene and oxadiazole rings might increase the compound’s overall lipophilicity .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. It could potentially act as a ligand for various receptors or enzymes, depending on the specific functional groups present in the molecule .

Future Directions

The future research directions for this compound could be vast, ranging from exploring its potential biological activity, optimizing its synthesis, or investigating its physical and chemical properties .

Properties

IUPAC Name

N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4S/c1-22-9-3-5-12(23-2)11(7-9)15(21)18-16-20-19-14(24-16)8-10-4-6-13(17)25-10/h3-7H,8H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMVOBYFMNSVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)NC2=NN=C(O2)CC3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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